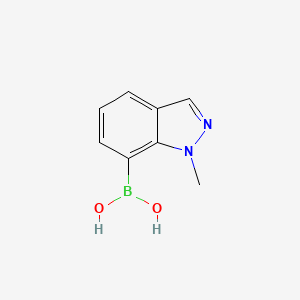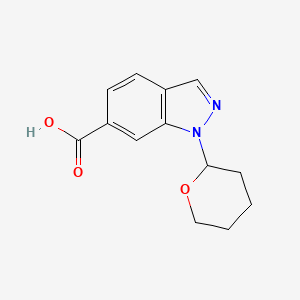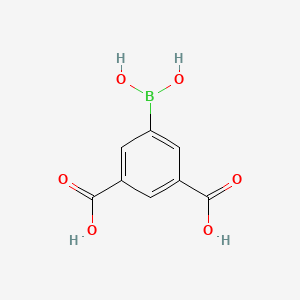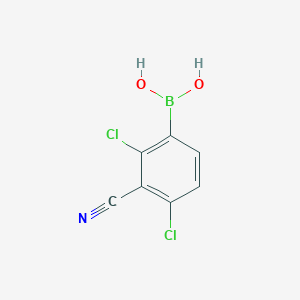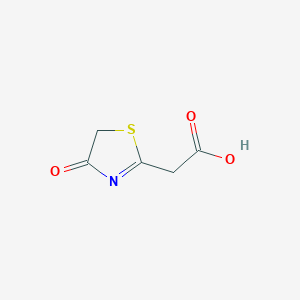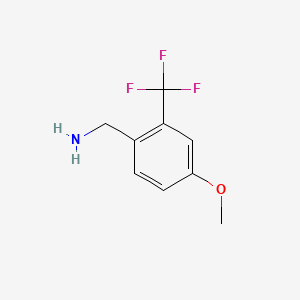
4-甲氧基-2-(三氟甲基)苄胺
描述
4-Methoxy-2-(trifluoromethyl)benzylamine (4-MTFB) is a synthetic amine compound that has been used in a variety of scientific research applications in the fields of biochemistry and physiology. It has been studied for its effects on enzyme activity, protein-protein interactions, and other biochemical processes. 4-MTFB has also been used in laboratory experiments for the study of drug metabolism and pharmacokinetics.
科学研究应用
药物研发
4-甲氧基-2-(三氟甲基)苄胺: 由于其三氟甲基的存在,被用于新型药物的研发,而三氟甲基是许多FDA批准药物的常见特征 。该基团能显著改变化合物的生物活性,使其在创造具有增强效力和稳定性的药物方面具有价值。
有机合成
在有机化学中,该化合物是合成复杂分子的构建模块。 它在功能化芳基溴的胺化反应中特别有用,这些反应是构建含氮化合物的关键步骤 .
抗增殖剂
研究人员使用4-甲氧基-2-(三氟甲基)苄胺来合成肌球蛋白和8-氮杂嘌呤的类似物,这些类似物具有抗增殖活性。 这些化合物因其抑制癌细胞生长的潜力而被研究 .
高温质子交换膜
该化合物的衍生物应用于能源领域,特别是在制造高温质子交换膜燃料电池方面。 这些膜对于在高温下工作的燃料电池的运行至关重要 .
有机聚磷腈合成
4-甲氧基-2-(三氟甲基)苄胺: 用于合成功能化有机聚磷腈。 这些聚合物在体内具有应用,例如在生物医学中用于组织工程或作为药物递送系统 .
测试参考标准
由于其结构和性质明确,4-甲氧基-2-(三氟甲基)苄胺 被用作药物测试中的参考标准,以确保分析方法的准确性和可靠性 .
药物发现
该化合物参与药物发现的早期阶段,帮助研究分子相互作用和识别潜在的药物候选者。 它在初始筛选过程中发挥着至关重要的作用.
作用机制
Mode of Action
Benzylic compounds typically react via nucleophilic substitution pathways .
Biochemical Pathways
It has been used in the synthesis of certain benzamide derivatives , suggesting it may influence pathways involving these compounds.
Result of Action
Its role in the synthesis of benzamide derivatives suggests it may have effects related to these compounds .
生化分析
Biochemical Properties
4-Methoxy-2-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of benzamide derivatives, indicating its potential role in modifying enzyme activity . The interactions between 4-Methoxy-2-(trifluoromethyl)benzylamine and these biomolecules can involve binding to active sites, altering enzyme conformation, or affecting substrate affinity.
Cellular Effects
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence can lead to changes in the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, 4-Methoxy-2-(trifluoromethyl)benzylamine can impact cell signaling by interacting with receptors or signaling proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methoxy-2-(trifluoromethyl)benzylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function . Furthermore, 4-Methoxy-2-(trifluoromethyl)benzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-2-(trifluoromethyl)benzylamine remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-(trifluoromethyl)benzylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Methoxy-2-(trifluoromethyl)benzylamine can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Methoxy-2-(trifluoromethyl)benzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect the levels of metabolites within the cell, thereby influencing overall metabolic flux. Understanding the metabolic pathways of 4-Methoxy-2-(trifluoromethyl)benzylamine is essential for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methoxy-2-(trifluoromethyl)benzylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects. Studying the transport mechanisms of 4-Methoxy-2-(trifluoromethyl)benzylamine can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
4-Methoxy-2-(trifluoromethyl)benzylamine exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its effects on cellular processes. Understanding the subcellular localization of 4-Methoxy-2-(trifluoromethyl)benzylamine is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[4-methoxy-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJRPNJFJEEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
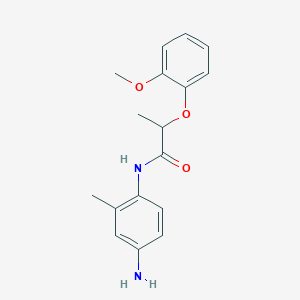

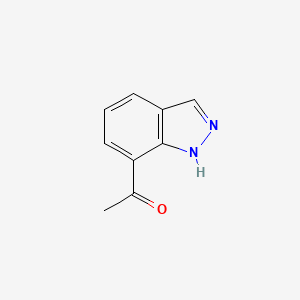
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1386723.png)
